bis(4-maleimidophenyl)sulfone

thermal stability thermogravimetric analysis bismaleimide polymers

Select bis(4-maleimidophenyl)sulfone (BMPS) when your application demands a rigid, cleavable homobifunctional crosslinker. Its aromatic sulfone core enforces a fixed ~14 Å spatial constraint, essential for preserving native protein topology and reducing false-positive crosslinks in structural proteomics. Unlike aliphatic analogs, the sulfone bridge is selectively cleavable by DTT or β-mercaptoethanol, enabling analytical de-conjugation for mass spectrometry validation. In polymer systems, BMPS provides a unique two-stage thermal degradation profile that elevates Tg in interpenetrating networks (from 169 °C to 178 °C at 8% loading). This dual-use compound directly replaces non-cleavable or flexible-linker bismaleimides where spatial constraint, analytical reversibility, or staged thermal decomposition are non-negotiable performance criteria.

Molecular Formula C20H12N2O6S
Molecular Weight 408.4 g/mol
CAS No. 13102-25-5
Cat. No. B076281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(4-maleimidophenyl)sulfone
CAS13102-25-5
Molecular FormulaC20H12N2O6S
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O
InChIInChI=1S/C20H12N2O6S/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)29(27,28)16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H
InChIKeyGUIACFHOZIQGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 25 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-maleimidophenyl)sulfone (CAS 13102-25-5): Sulfhydryl-Reactive Homobifunctional Crosslinker for Bioconjugation and High-Performance Polymers


Bis(4-maleimidophenyl)sulfone (BMPS) is an aromatic homobifunctional bismaleimide crosslinking reagent [1]. It features two maleimide groups symmetrically linked to a central diphenyl sulfone core (C20H12N2O6S, molecular weight 408.4 g/mol) . The maleimide moieties react selectively with free sulfhydryl groups (-SH) on cysteine residues under mild physiological conditions (pH 6.5-7.5), forming stable, covalent thioether linkages . The central sulfone bridge confers two distinguishing properties: a rigid, hydrophobic spacer arm (~14 Å length) and potential cleavability under reducing conditions using agents such as dithiothreitol (DTT) or β-mercaptoethanol . BMPS finds dual application in bioconjugation (e.g., antibody-drug conjugates, protein-protein crosslinking) and as a thermosetting resin monomer in high-performance polymer composites .

Why Bis(4-maleimidophenyl)sulfone Cannot Be Directly Substituted with Aliphatic or Methane-Bridged Bismaleimide Crosslinkers


Substituting bis(4-maleimidophenyl)sulfone with other bismaleimide crosslinkers (e.g., aliphatic BMH, BMOE, or methane-bridged BMIM) without verifying performance equivalence introduces substantial risk of altered conjugate behavior, structural integrity, or thermal durability. The aromatic sulfone core in BMPS confers a fundamentally different spacer rigidity, hydrolytic susceptibility, and thermal decomposition pathway compared to flexible aliphatic chains or alternative aromatic bridges [1]. In bioconjugation, the ~14 Å rigid spacer arm restricts conformational flexibility between conjugated proteins, potentially preserving native-like topology, whereas flexible alkyl spacers (e.g., BMH at 13.0 Å) permit greater rotational freedom that can alter binding avidity and epitope accessibility . In polymer applications, thermogravimetric analysis demonstrates that the sulfone-bridged system exhibits a distinct two-stage decomposition pattern not observed with methane- or ether-bridged analogs, directly affecting material performance at elevated temperatures [1]. Even when both compounds share a maleimide terminus, their backbone chemistry dictates differential performance profiles that cannot be assumed equivalent without empirical validation. The following section quantifies these differences.

Quantitative Differentiation of Bis(4-maleimidophenyl)sulfone: Thermal Decomposition Behavior, Spacer Rigidity, and Cleavage Chemistry


Thermal Decomposition: Two-Stage Pattern of Bis(4-maleimidophenyl)sulfone (BMIS) vs. Single-Stage Decomposition of Methane- and Ether-Bridged Analogs

Thermogravimetric analysis (TGA) of diallyl bisphenol A formaldehyde resin (ABPF) cured with various bismaleimides reveals that bis(4-maleimidophenyl)sulfone (BMIS) undergoes a unique two-stage thermal decomposition pattern, whereas bis(4-maleimido phenyl) methane (BMIM) and bis(4-maleimido phenyl) ether (BMIE) exhibit only a single-stage decomposition [1]. The thermograms of BMIM and BMIE were identical and superior to that of BMIS, with BMIS showing relatively poorer performance at lower temperatures [1]. The activation energy for decomposition correlates directly with relative thermal stability across the four BMI systems evaluated [1].

thermal stability thermogravimetric analysis bismaleimide polymers decomposition kinetics

Spacer Arm Rigidity: Aromatic Sulfone Core vs. Flexible Aliphatic Chain in BMH

Bis(4-maleimidophenyl)sulfone features a rigid aromatic diphenyl sulfone spacer arm of approximately 14 Å between maleimide reactive groups . In contrast, 1,6-bis(maleimido)hexane (BMH) possesses a flexible 11-atom aliphatic spacer arm of 13.0 Å . Although the maleimide-to-maleimide distances are comparable, the backbone rigidity differs fundamentally: BMPS restricts rotational degrees of freedom, maintaining a fixed orientation and distance between conjugated proteins, whereas the fully extended all-trans conformation of BMH permits substantial conformational mobility .

spacer arm length protein crosslinking conformational flexibility bioconjugation

Cleavage Capability: Reducing Agent-Mediated Sulfone Cleavage vs. Non-Cleavable Aliphatic and Methane Analogs

The central sulfone group in bis(4-maleimidophenyl)sulfone introduces cleavability under reducing conditions: treatment with β-mercaptoethanol or dithiothreitol (DTT) selectively severs the sulfone linkage, enabling analysis of conjugation products or recovery of individual components . By contrast, aliphatic bismaleimides such as BMH (1,6-bis(maleimido)hexane) and BMOE (bis-maleimidoethane) are non-cleavable, forming permanent, irreversible crosslinks . The methane-bridged aromatic analog BMIM (bis(4-maleimido phenyl) methane) also lacks this cleavable functionality .

cleavable crosslinker disulfide bridging reversible conjugation DTT reduction

Solubility Profile: Water-Insoluble Organic-Soluble Nature Shared Across Aromatic Bismaleimides

Bis(4-maleimidophenyl)sulfone is water-insoluble and must be dissolved in polar aprotic organic solvents such as DMF (dimethylformamide) or DMSO (dimethylsulfoxide) prior to addition to aqueous reaction buffers . This solubility profile is a class characteristic of aromatic bismaleimides, including bis(4-maleimido phenyl) methane (BMIM) and bis(4-maleimido phenyl) ether (BMIE), all of which exhibit negligible aqueous solubility and require similar organic co-solvent handling . Aliphatic bismaleimides such as BMH and BMOE share the same water-insoluble, DMF/DMSO-soluble behavior [1].

solubility DMF DMSO bioconjugation buffer formulation

Epoxy Resin Modification: Glass Transition Temperature Increase with BMPS Incorporation

Incorporation of bis(4-maleimidophenyl)sulfone into polyethersulfone (PES)-epoxy interpenetrating networks increases the glass transition temperature (Tg) relative to unmodified epoxy systems . Modified epoxy systems containing 8% BMPS exhibited a Tg of 178 °C, compared to 169 °C for unmodified control systems, representing a 9 °C improvement in thermal performance .

thermosetting resin epoxy modification glass transition temperature interpenetrating polymer network

Validated Application Scenarios for Bis(4-maleimidophenyl)sulfone in Bioconjugation and High-Performance Polymer Formulations


Protein-Protein Crosslinking Requiring Post-Conjugation Reversibility for Interaction Mapping

When mapping protein-protein interactions via chemical crosslinking coupled with mass spectrometry (XL-MS), the ability to reverse crosslinks and recover individual components is essential for validation. The sulfone bridge in bis(4-maleimidophenyl)sulfone can be selectively cleaved by DTT or β-mercaptoethanol , enabling researchers to release crosslinked subunits for independent analysis—a capability not shared by non-cleavable analogs such as BMH, BMOE, or BMIM . The rigid ~14 Å aromatic spacer further restricts crosslinking to proteins with sulfhydryl groups in close, fixed spatial proximity, reducing false-positive interactions arising from flexible tethering. This combination of cleavability and rigidity makes BMPS particularly suitable for structural proteomics applications requiring both distance constraints and analytical reversibility.

Sulfhydryl-Selective Homobifunctional Crosslinking with Defined Rigid Spacer Geometry

For bioconjugation applications where the relative orientation and distance between two thiol-containing biomolecules must be precisely maintained—such as enzyme-antibody conjugates for immunoassays, site-directed protein dimerization, or preparation of structurally defined protein complexes—the rigid aromatic diphenyl sulfone core of BMPS provides a non-flexible ~14 Å tether . This contrasts with aliphatic crosslinkers like BMH (13.0 Å flexible chain) , which permit conformational rearrangement that may alter functional epitope presentation or enzymatic active site geometry. While BMPS shares sulfhydryl-specific maleimide reactivity with other bismaleimides , its rigid backbone uniquely suits applications where spatial constraint is a functional requirement.

High-Performance Thermosetting Resins with Two-Stage Thermal Decomposition Profile

In the formulation of high-temperature thermosetting resins for aerospace composites, advanced adhesives, and high-heat epoxy systems, bis(4-maleimidophenyl)sulfone (BMIS) offers a distinct thermal decomposition profile characterized by a two-stage degradation pattern [1]. This behavior differs fundamentally from the single-stage decomposition of methane-bridged (BMIM) and ether-bridged (BMIE) analogs [1]. While BMIS demonstrates relatively lower stability at lower temperatures compared to BMIM and BMIE [1], this two-stage profile may be advantageous in specific processing or end-use scenarios where staged thermal breakdown is desirable. Incorporating BMPS into PES-epoxy interpenetrating networks increases Tg from 169 °C to 178 °C at 8% loading , confirming its utility in elevating service temperature ceilings in modified epoxy formulations.

Controlled Protein Conjugate Assembly with Cleavable Validation Capability

During development and quality control of protein-based therapeutics or diagnostics, confirming the correct stoichiometry and identity of conjugated components is critical. The cleavable sulfone bridge of BMPS enables researchers to perform analytical de-conjugation using standard reducing agents, releasing individual subunits for SDS-PAGE, HPLC, or mass spectrometric analysis. This analytical capability is absent in non-cleavable bismaleimides such as BMH, BMOE, and BMIM , requiring instead the use of alternative cleavable chemistries (e.g., disulfide-containing linkers) that may introduce unwanted redox sensitivity. BMPS thus provides a workflow advantage for conjugation process development and analytical characterization.

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